Phenyl (4-nitronaphthalen-1-yl)carbamate

Description

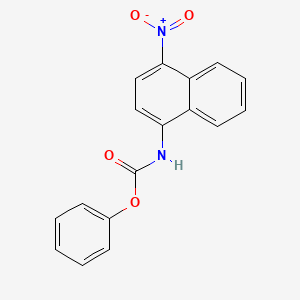

Phenyl (4-nitronaphthalen-1-yl)carbamate is a carbamate derivative featuring a phenyl group linked to a 4-nitronaphthalen-1-yl moiety via a carbamate bridge. Carbamates are esters of carbamic acid, widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

CAS No. |

61295-99-6 |

|---|---|

Molecular Formula |

C17H12N2O4 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

phenyl N-(4-nitronaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C17H12N2O4/c20-17(23-12-6-2-1-3-7-12)18-15-10-11-16(19(21)22)14-9-5-4-8-13(14)15/h1-11H,(H,18,20) |

InChI Key |

GVTLQNKINJUOMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (4-nitronaphthalen-1-yl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitronaphthalen-1-yl chloroformate with phenol in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-nitronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Hydrolysis: The carbamate moiety can be hydrolyzed to produce the corresponding amine and phenol under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-Aminonaphthalen-1-yl phenylcarbamate.

Substitution: Various substituted phenyl (4-nitronaphthalen-1-yl)carbamates.

Hydrolysis: 4-Nitronaphthalen-1-amine and phenol.

Scientific Research Applications

Phenyl (4-nitronaphthalen-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl (4-nitronaphthalen-1-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The carbamate moiety can also interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Methyl (4-nitrophenyl)carbamate

- Structure : Substitutes the naphthalene ring with a nitrophenyl group.

- Physicochemical Properties : The nitro group increases polarity, but the absence of a fused aromatic system (naphthalene) reduces lipophilicity compared to the target compound. Data from NIST indicate a molecular weight of 196.15 g/mol (C₈H₈N₂O₄) .

1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates

- Structure : Naphthalene backbone with carbamoyl and carbamate substituents at positions 1 and 2.

- Biological Activity : Demonstrated antimycobacterial and antibacterial activity (MIC values: 4–32 µg/mL) with low cytotoxicity, attributed to the naphthalene core and carbamate functionality .

- Lipophilicity : Higher calculated log k values (3.5–4.2) compared to simpler phenyl carbamates, suggesting enhanced membrane permeability .

Fentanyl Methyl Carbamate

- Structure : Piperidine-phenethyl core with a phenyl carbamate group.

- Biological Activity : Acts as an opioid receptor agonist due to the fentanyl backbone; the carbamate group may modulate bioavailability or metabolic stability .

- Molecular Weight : 338.4 g/mol, significantly larger than the target compound .

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates

- Structure : Chlorinated phenyl and alkyl carbamate groups.

- Lipophilicity : log k values range from 2.8–3.9, lower than naphthalene-based carbamates, indicating reduced membrane penetration .

- Synthesis : Prepared via multi-step reactions involving carbamoylation and alkylation, requiring 10–20 days at 25°C or 10 hours at 70°C .

Comparative Data Table

Key Findings

Structural Impact on Activity: The naphthalene core in this compound likely enhances lipophilicity and target binding compared to phenyl or chlorophenyl analogues .

Synthesis Challenges :

- Naphthalene-based carbamates may require prolonged reaction times due to poor solubility of intermediates, as seen in analogous syntheses .

Biological Specificity :

- While Fentanyl Methyl Carbamate leverages its core structure for opioid effects, naphthalene carbamates prioritize antimicrobial activity, highlighting the role of backbone diversity .

Notes

- Safety and Handling : Carbamates with nitro groups may pose toxicity risks; proper handling protocols (e.g., PPE, ventilation) are essential .

Biological Activity

Phenyl (4-nitronaphthalen-1-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group linked to a nitro-substituted naphthalene moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their function. This is significant for enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell viability in breast and lung cancer models, suggesting potential therapeutic applications in oncology .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, potentially through mechanisms involving disruption of cell membrane integrity or inhibition of essential metabolic processes .

Comparative Studies

To understand the biological activity of this compound better, it is useful to compare it with other carbamate derivatives:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 5.0 | Anticancer |

| Methyl (4-chloro-3-(2-methylphenoxy)naphthalen-1-yl)carbamate | 2.5 | Antitumor |

| 1-hydroxypentan-2-yl N-(4-chlorophenyl)carbamate | 10.0 | Antimicrobial |

Case Studies

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated an IC50 value of 5 µM against breast cancer cells, demonstrating significant cytotoxic effects .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The results showed that at a concentration of 10 µM, the compound reduced bacterial growth by 70%, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.